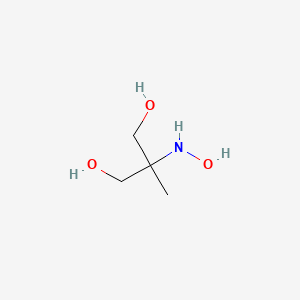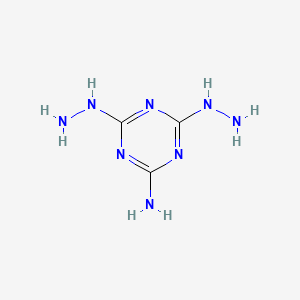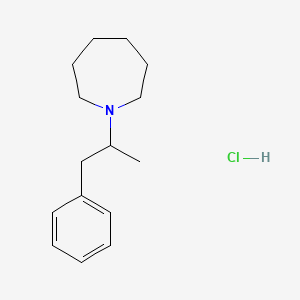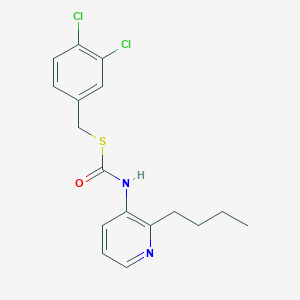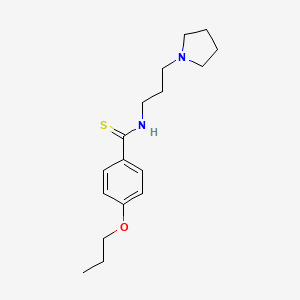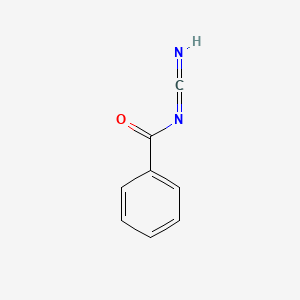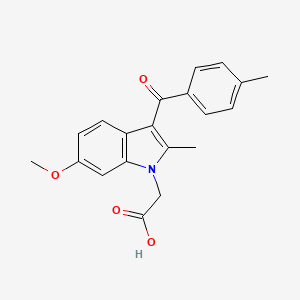
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methoxy group at the 6th position, a methyl group at the 2nd position, and a 4-methylbenzoyl group at the 3rd position of the indole ring.
準備方法
The synthesis of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific substituents can be introduced through subsequent reactions such as Friedel-Crafts acylation for the benzoyl group and methylation for the methoxy and methyl groups. Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The methoxy and benzoyl groups can enhance its binding affinity and specificity, leading to more potent biological effects .
類似化合物との比較
1H-Indole-1-acetic acid, 6-methoxy-2-methyl-3-(4-methylbenzoyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Methoxy-2-methylindole: Another indole derivative with a methoxy group, but lacking the benzoyl group, leading to different chemical and biological properties.
3-Benzoylindole: Similar in having a benzoyl group but differs in the position and presence of other substituents.
特性
CAS番号 |
25803-17-2 |
|---|---|
分子式 |
C20H19NO4 |
分子量 |
337.4 g/mol |
IUPAC名 |
2-[6-methoxy-2-methyl-3-(4-methylbenzoyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c1-12-4-6-14(7-5-12)20(24)19-13(2)21(11-18(22)23)17-10-15(25-3)8-9-16(17)19/h4-10H,11H2,1-3H3,(H,22,23) |
InChIキー |
UJYPOZBCLOBLQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C2C=CC(=C3)OC)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


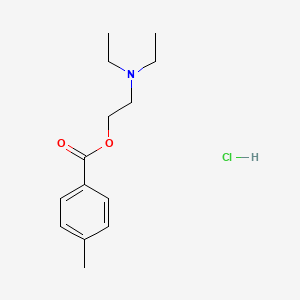
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
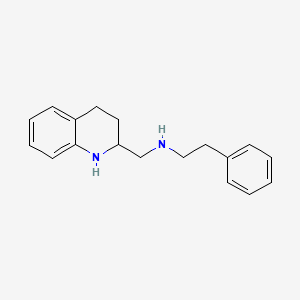
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
